molecular formula C7H7ClN2O2 B2570610 3,5-Diamino-4-chlorobenzoic acid CAS No. 69236-82-4

3,5-Diamino-4-chlorobenzoic acid

Cat. No.: B2570610
CAS No.: 69236-82-4
M. Wt: 186.6
InChI Key: UPZSGWVELOYWER-UHFFFAOYSA-N
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Description

3,5-Diamino-4-chlorobenzoic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups and one chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-4-chlorobenzoic acid typically involves the nitration of 4-chlorobenzoic acid, followed by reduction and subsequent amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-4-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Diamino-4-chlorobenzoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diamino-4-methylbenzoic acid
  • 3,5-Diamino-4-fluorobenzoic acid
  • 3,5-Diamino-4-bromobenzoic acid

Uniqueness

3,5-Diamino-4-chlorobenzoic acid is unique due to the presence of both amino and chlorine functional groups, which confer distinct chemical properties. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the amino groups provide sites for hydrogen bonding and other interactions .

Properties

IUPAC Name

3,5-diamino-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZSGWVELOYWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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